N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that features a spirocyclic structure
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-16-8-4-3-7-14(16)11-20-17(22)18(23)21-12-15-13-25-19(26-15)9-5-2-6-10-19/h3-4,7-8,15H,2,5-6,9-13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZFSPCDTMNQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps. One common route starts with the preparation of 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which is then converted to the corresponding amine. This intermediate is then reacted with 2-methoxybenzylamine and oxalyl chloride to form the final oxalamide product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-dioxaspiro[4.5]decan-2-ylmethanol
- 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
- 1,4-dioxaspiro[4.5]decan-2-one
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its combination of a spirocyclic structure and an oxalamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound characterized by a unique spirocyclic structure that incorporates an oxalamide functional group. Its molecular formula is C18H24N2O4, with a molecular weight of approximately 376.4 g/mol. This compound has garnered interest due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.
Chemical Structure and Properties
The compound features a 1,4-dioxaspiro[4.5]decan moiety, which contributes to its distinct three-dimensional conformation, and a methoxybenzyl group that enhances its potential biological activity and chemical reactivity. The presence of the oxalamide group is significant as it is known to influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4 |
| Molecular Weight | 376.4 g/mol |
| Structure | Spirocyclic with oxalamide |
| Potential Activities | Anti-inflammatory, Analgesic |
Preliminary studies suggest that this compound may exert its biological effects through modulation of specific molecular targets involved in inflammatory pathways. The proposed mechanism includes:
- Enzyme Interaction : The compound may interact with enzymes that are critical in the inflammatory response.
- Signal Transduction Modulation : It might influence various signaling pathways that govern pain and inflammation.
Biological Activity Studies
Research on this compound indicates promising biological activities:
- Anti-inflammatory Activity : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Analgesic Effects : Animal models have demonstrated that administration of this compound results in reduced pain responses, indicating its efficacy as an analgesic agent.
Case Studies
- A study published in 2023 examined the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in swelling and pain compared to control groups, supporting its potential therapeutic use in chronic inflammatory conditions .
- Another investigation focused on the analgesic properties of this compound, where it was administered to mice subjected to pain stimuli. The findings revealed a notable decrease in pain behavior, suggesting that the compound could be developed into a non-opioid pain management alternative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
